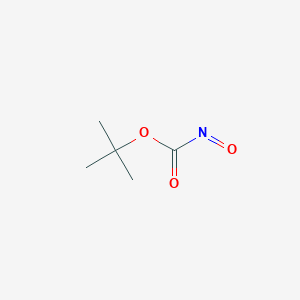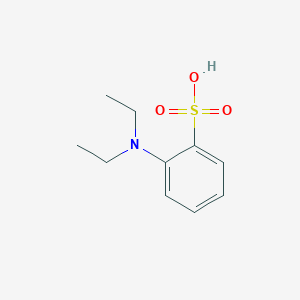![molecular formula C14H6Br8O B14280388 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene CAS No. 119965-41-2](/img/structure/B14280388.png)
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene is a brominated aromatic compound. This compound is characterized by its high bromine content, which imparts unique chemical properties. It is often used in various industrial and research applications due to its stability and reactivity.
Métodos De Preparación
The synthesis of 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene typically involves the bromination of precursor aromatic compounds. One common method involves the use of iron (III) chloride as a catalyst in a solution of chloroform or tetrachloromethane, yielding the desired compound in high purity . Industrial production methods may involve similar bromination reactions but are scaled up to accommodate larger quantities.
Análisis De Reacciones Químicas
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using reagents like sodium cyclopentadienylide.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions, although detailed studies on these reactions are limited.
Coupling Reactions: It can participate in coupling reactions, such as the Sonogashira cross-coupling, to form more complex molecules.
Aplicaciones Científicas De Investigación
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene is used in various scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex aromatic compounds and ligands.
Biology: Its brominated structure makes it useful in studying the effects of brominated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in drug design and development.
Industry: It is used in the production of flame retardants and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene involves its interaction with molecular targets through its bromine atoms. These interactions can lead to various chemical transformations, depending on the specific conditions and reagents used. The exact molecular pathways are still under investigation, but its reactivity is primarily driven by the presence of multiple bromine atoms.
Comparación Con Compuestos Similares
1,2,3,4-Tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene can be compared with other brominated aromatic compounds such as:
1,2,4,5-Tetrabromobenzene: Similar in structure but lacks the additional phenoxyethyl group.
Hexabromobenzene: Contains more bromine atoms but has a different structural arrangement.
Tetrabromobisphenol A: Used as a flame retardant but has different applications and properties.
These comparisons highlight the unique structure and reactivity of this compound, making it valuable for specific research and industrial applications.
Propiedades
Número CAS |
119965-41-2 |
|---|---|
Fórmula molecular |
C14H6Br8O |
Peso molecular |
829.4 g/mol |
Nombre IUPAC |
1,2,3,4-tetrabromo-5-[2-(2,3,4,5-tetrabromophenoxy)ethyl]benzene |
InChI |
InChI=1S/C14H6Br8O/c15-6-3-5(9(17)13(21)10(6)18)1-2-23-8-4-7(16)11(19)14(22)12(8)20/h3-4H,1-2H2 |
Clave InChI |
QMCLAQNLEADVIO-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=C(C(=C1Br)Br)Br)Br)CCOC2=CC(=C(C(=C2Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


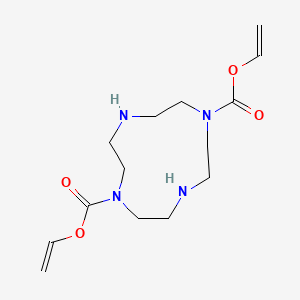
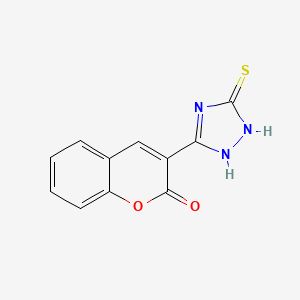
![N-[1-[9-hydroxyimino-7-[(E)-N-hydroxy-C-methylcarbonimidoyl]fluoren-2-yl]ethylidene]hydroxylamine](/img/structure/B14280321.png)

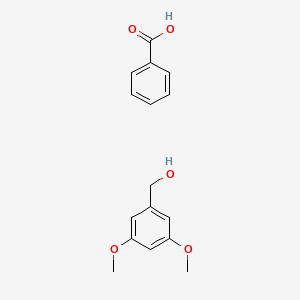
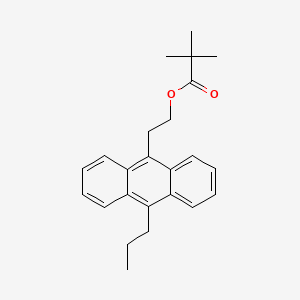
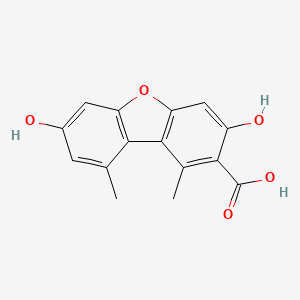
![3-(6-Ethoxypyridin-2-yl)-1-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B14280336.png)
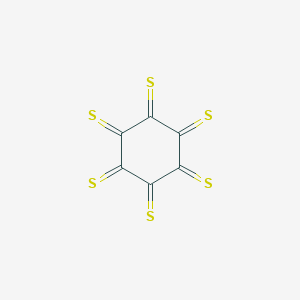
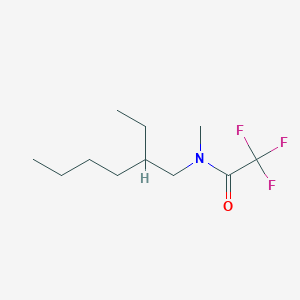
![(3R,5S)-1-methyl-6-oxa-1-azaspiro[4.5]decane-3-carbonitrile](/img/structure/B14280343.png)
